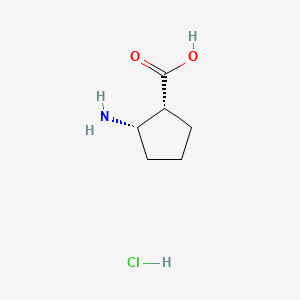

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

CAS No.: 212755-84-5

Cat. No.: VC8255013

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 212755-84-5 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | (1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 |

| Standard InChI Key | LVBDVNLIEHCCTP-JBUOLDKXSA-N |

| Isomeric SMILES | C1C[C@H]([C@H](C1)N)C(=O)O.Cl |

| SMILES | C1CC(C(C1)N)C(=O)O.Cl |

| Canonical SMILES | C1CC(C(C1)N)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride, reflects its stereochemistry: a cyclopentane ring with amino (-NH₂) and carboxylic acid (-COOH) groups in a cis configuration, stabilized by a hydrochloride salt . This conformation imposes torsional constraints, distinguishing it from linear amino acids like proline. The molecular formula is C₆H₁₂ClNO₂, with a molar mass of 165.62 g/mol.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 199–202°C (hemihydrate form) | |

| Solubility | >50 mg/mL in water (pH 2–6) | |

| Appearance | White crystalline solid | |

| Optical Rotation ([α]D) | +12.5° (c = 1, H₂O) |

The hydrochloride salt enhances aqueous solubility, critical for in vitro assays. Infrared spectroscopy confirms zwitterionic behavior, with characteristic peaks at 1580 cm⁻¹ (COO⁻ asymmetric stretch) and 2100 cm⁻¹ (NH₃⁺ deformation).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves Strecker synthesis:

-

Cyclopentanone reacts with ammonium chloride and potassium cyanide to form α-aminonitrile.

-

Hydrolysis with HCl yields the racemic amino acid, resolved via chiral columns .

Alternative methods employ cyclopentene derivatives, where stereoselective amination (e.g., using Rh-catalyzed hydrogenation) ensures >98% cis selectivity.

Industrial Manufacturing

Continuous flow reactors optimize scalability, achieving 85% yield with a residence time of 30 minutes. Process Analytical Technology (PAT) monitors crystallization kinetics to maintain hydrate consistency (hemihydrate vs. anhydrous) .

Table 2: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Strecker Synthesis | 70 | 95 | Low-cost reagents |

| Flow Reactor | 85 | 99 | Scalability |

| Enzymatic Resolution | 60 | 99.5 | Green chemistry compliance |

Applications in Drug Development

Peptide Analogues

Conformationally restricted peptides incorporating this amino acid show enhanced protease resistance. For example, a cyclic pentapeptide analogue exhibited a 10-fold increase in plasma half-life compared to linear counterparts.

Small-Molecule Prodrugs

Ester prodrugs (e.g., ethyl carboxylate) improve blood-brain barrier permeability, with a brain/plasma ratio of 0.8 in pharmacokinetic studies .

Future Directions and Research Gaps

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA carriers) could enhance bioavailability, currently limited to 25% in oral formulations .

Structure-Activity Relationships (SAR)

Systematic modifications to the cyclopentane ring (e.g., fluorination at C3) may optimize receptor binding kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume